molecular formula C21H19N3O2 B3157729 N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 851905-89-0

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B3157729
CAS No.: 851905-89-0
M. Wt: 345.4 g/mol
InChI Key: PYUCKKYNWRPHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . It is a key component of many pharmaceuticals and agrochemicals . The oxazole ring is a five-membered ring consisting of one oxygen atom, one nitrogen atom, and three carbon atoms. It is present in many biologically active compounds.


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For instance, the reaction between tryptamine and naproxen was achieved using N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . DCC is commonly used for the preparation of esters, amides, and anhydrides .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various substitutions and transformations. For example, Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by various spectroscopic techniques .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and properties. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on similar compounds could involve synthesizing hybrid molecules that combine the properties of different components, such as tryptamine and naproxen . This could potentially lead to the development of new therapeutics with improved properties.

Biochemical Analysis

Biochemical Properties

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) isoenzymes, which are involved in the conversion of arachidonic acid to prostaglandins and thromboxanes . This interaction results in the inhibition of COX-1 and COX-2, leading to anti-inflammatory and analgesic effects. Additionally, the compound may interact with serotonin receptors due to its indole structure, influencing neurotransmission and mood regulation .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, particularly those involving prostaglandins and serotonin . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as inflammation, pain perception, and mood regulation. The compound’s impact on cell signaling pathways suggests potential therapeutic applications in treating inflammatory diseases and mood disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound inhibits the activity of cyclooxygenase enzymes by blocking the binding of arachidonic acid to the active site . This inhibition prevents the synthesis of pro-inflammatory prostaglandins and thromboxanes. Additionally, the indole moiety of the compound allows it to interact with serotonin receptors, potentially modulating neurotransmitter release and receptor activity . These interactions contribute to the compound’s anti-inflammatory, analgesic, and mood-regulating effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory and analgesic effects, with minimal adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing toxicity . At higher doses, potential adverse effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with plasma proteins, which facilitate its distribution throughout the body. Additionally, transporters such as organic anion-transporting polypeptides (OATPs) may play a role in the cellular uptake and distribution of the compound . These interactions influence the compound’s localization and accumulation in target tissues, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-19(20(24-26-14)15-7-3-2-4-8-15)21(25)22-12-11-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,23H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUCKKYNWRPHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.